1,2-Diphenylethylamine

Description

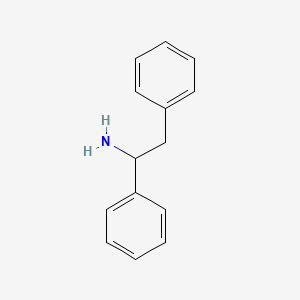

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871350 | |

| Record name | 1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25611-78-3 | |

| Record name | 1,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Synthetic Approaches to 1,2-Diphenylethylamine

Traditional organic synthesis provides a foundation for producing this compound through reactions that have been refined over decades.

Reductive Amination of 2-Phenylacetophenone

Reductive amination is a key method for synthesizing amines from carbonyl compounds. researchgate.net In the case of this compound, the process starts with 2-phenylacetophenone. This reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine source, such as ammonia, followed by reduction. Various reducing agents can be employed to convert the imine to the final amine product. This two-step, one-pot process is a versatile and widely used technique in organic synthesis. mdpi.com The efficiency of the reaction can be influenced by factors such as the choice of reducing agent, solvent, and reaction temperature.

Leuckart Reaction from Deoxybenzoin (B349326)

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org To synthesize this compound, deoxybenzoin (1,2-diphenyl-1-ethanone) serves as the starting ketone. The reaction is typically conducted at high temperatures, often between 120 and 130°C. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. semanticscholar.org While effective, the reaction conditions are strenuous. wikipedia.org N-alkylated-1,2-diphenylethylamines have also been prepared using this method. mdpi.com

Grignard Reaction via N-Benzylidenemethylamine Intermediates

The Grignard reaction offers another pathway to synthesize derivatives of this compound, such as N-methyl-1,2-diphenylethylamine. This method involves the reaction of a Grignard reagent, specifically benzylmagnesium chloride, with an N-benzylidenemethylamine intermediate. orgsyn.org The N-benzylidenemethylamine is itself prepared from the reaction of benzaldehyde (B42025) with methylamine. orgsyn.org The Grignard reagent adds to the imine, and after an acidic workup, the desired amine is obtained. orgsyn.org This approach is notable for its ability to form carbon-carbon bonds, allowing for the construction of the desired molecular framework.

| Reagent | Description |

| Benzylmagnesium chloride | A Grignard reagent prepared from magnesium and benzyl (B1604629) chloride in anhydrous ether. orgsyn.org |

| N-benzylidenemethylamine | An imine intermediate formed from the reaction of benzaldehyde and methylamine. orgsyn.org |

| Hydrochloric acid | Used in the workup step to hydrolyze the intermediate and isolate the amine salt. orgsyn.org |

Enantioselective Synthesis and Chiral Resolution of this compound

Producing enantiomerically pure forms of this compound is crucial for many applications. This is achieved through enantioselective synthesis or by resolving a racemic mixture.

Biocatalytic Approaches Utilizing Engineered Amine Transaminases (ω-TAs)

Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. diva-portal.orgdiva-portal.org Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, producing a chiral amine. frontiersin.orgresearchgate.net These enzymes are highly promising for the synthesis of chiral amines due to their excellent enantioselectivity. diva-portal.orgdiva-portal.org

Kinetic Resolution Mechanisms and Enzyme Engineering Strategies (e.g., Cv-ATA L59A/F88A variant)

Kinetic resolution is a common strategy for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically pure substrate. beilstein-journals.org

Amine transaminases from various sources can be employed for this purpose. However, their efficiency with bulky substrates like this compound can be limited. researchgate.net To overcome this, protein engineering techniques are used to modify the enzyme's active site, enhancing its activity and substrate scope. frontiersin.org

A notable example is the amine transaminase from Chromobacterium violaceum (Cv-ATA). Through rational design, a double mutant, Cv-ATA L59A/F88A, was created. This engineered enzyme showed significantly improved performance in the kinetic resolution of racemic this compound. researchgate.net The mutations (L59A and F88A) enlarge the small binding pocket of the enzyme's active site, allowing it to better accommodate the bulky substrate. This engineered variant successfully generated enantiomerically pure (R)-1,2-diphenylethylamine with an enantiomeric excess (ee) greater than 99%. researchgate.net

| Enzyme Variant | Substrate Concentration | Result |

| Cv-ATA WT | 5 mM | Low conversion and enantiomeric excess. researchgate.net |

| Cv-ATA L59A/F88A | 5 mM | Significantly higher conversion compared to wild type. researchgate.net |

| Cv-ATA L59A/F88A | 20 mM (with 20% DMSO) | High conversion and enantiomeric excess. researchgate.net |

| Cv-ATA L59A/F88A | 100 mM | Achieved >99% ee for (R)-1,2-diphenylethylamine. researchgate.net |

Chemical Resolution Techniques

The classical method of resolving a racemic mixture of amines involves the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility in a given solvent. uspto.govsemanticscholar.org This difference allows for their separation, typically by fractional crystallization. stereoelectronics.org

The process for resolving a racemic amine like this compound generally follows these steps:

Reaction with a Chiral Acid: The racemic amine is reacted with a single enantiomer of a chiral acid, such as (2R,3R)-tartaric acid, in a suitable solvent like methanol (B129727). uspto.govstereoelectronics.org This reaction forms a mixture of two diastereomeric salts.

Fractional Crystallization: The solution is typically heated and then allowed to cool slowly. The diastereomeric salt with the lower solubility will crystallize out of the solution preferentially. uspto.gov The efficiency of this separation is highly dependent on the choice of the resolving agent and the solvent system. nih.gov

Isolation: The crystallized, less soluble salt is isolated by filtration. uspto.gov In theory, a single crystallization can yield a diastereomerically pure salt, although multiple recrystallizations are often necessary to achieve high purity. uspto.gov

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine enantiomer. uspto.gov The pure enantiomer can then be separated from the aqueous salt solution by extraction with an organic solvent. uspto.gov

This method is operationally simple and can be scaled up effectively, making it a widely used technique in both laboratory and industrial settings for obtaining enantiomerically pure amines. stereoelectronics.orgnih.gov

| Step | Description | Key Reagents/Conditions |

| 1. Salt Formation | Racemic amine reacts with a chiral acid. | Chiral acid (e.g., (+)-tartaric acid), Solvent (e.g., methanol) |

| 2. Crystallization | The solution is cooled to precipitate the less soluble diastereomeric salt. | Controlled cooling |

| 3. Isolation | The precipitated salt is separated from the mother liquor. | Suction filtration |

| 4. Liberation | The pure amine enantiomer is regenerated from the salt. | Strong base (e.g., NaOH), Extraction |

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. csfarmacie.cz High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two of the most prominent methods used for this purpose.

Chiral HPLC is a cornerstone technique for separating enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a chiral HPLC method involves screening various CSPs and mobile phases to find optimal separation conditions. mdpi.com

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly common and effective for a broad range of compounds, including amines. mdpi.commdpi.com

Mobile Phase Composition: The choice of mobile phase is critical for achieving resolution. In normal-phase HPLC, mixtures of a nonpolar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol (B130326) are frequently used. chromatographyonline.com Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, triethylamine) are often added to the mobile phase to improve peak shape and selectivity for amine analytes. chromatographyonline.com

For a compound structurally similar to this compound, 2-amino-1,2-diphenylethanol, a successful separation was achieved using a mobile phase of 80:20 hexane-ethanol with trifluoroacetic acid and triethylamine (B128534) as additives. chromatographyonline.com Chiral HPLC is not only used for determining the enantiomeric purity of a sample but is also employed on a preparative scale to isolate pure enantiomers. mdpi.com

| Parameter | Typical Conditions for Amine Enantioseparation |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | n-hexane/alcohol (e.g., ethanol, isopropanol) mixtures |

| Additives | Basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) modifiers |

| Detection | UV Detector |

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.comchiraltech.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for higher flow rates and faster separations compared to HPLC without a significant loss of efficiency. selvita.comafmps.be

The separation of primary amines can be challenging on common polysaccharide-based CSPs. wiley.com However, crown ether-based CSPs, such as Crownpak® CR-I, have proven to be highly effective for this class of compounds. wiley.com Satisfactory resolution of racemic this compound has been specifically achieved using a Crownpak® CR-I (+) column under SFC conditions. wiley.com

Key aspects of this method include:

Stationary Phase: The Crownpak® CR-I column is a crown ether-derived CSP particularly suited for resolving primary amines. wiley.comresearchgate.net These columns are available in two enantiomeric forms, CR-I (+) and CR-I (−), which allows for the reversal of the elution order—a useful feature in preparative separations where isolating the first-eluting peak is often easier. wiley.com

Mobile Phase: The mobile phase typically consists of supercritical CO₂ with an organic modifier, such as methanol. For primary amines on the Crownpak® CR-I phase, the addition of a small amount of water (e.g., 5%) to the modifier has been shown to dramatically improve peak shape. researchgate.net

SFC is now a predominant technique for both analytical and preparative scale enantioseparations in the pharmaceutical industry due to its high throughput and greener profile. selvita.comafmps.bewiley.com

| Parameter | Conditions for this compound Separation |

| Technique | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Crownpak® CR-I (+) |

| Mobile Phase | Supercritical CO₂ with a modified alcohol (e.g., methanol with water) |

| Advantages | Fast analysis, reduced solvent consumption, high efficiency |

Novel Synthetic Transformations Involving this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry and pharmacology. drugz.fr Its derivatives have been investigated for a range of biological activities, leading to the development of novel therapeutic agents and research chemicals.

The structural template of 1,2-diarylethylamines has been explored for several decades. drugz.fr More recently, this core has been central to the development of compounds with significant effects on the central nervous system. For instance, derivatives such as lanicemine (B1674462) and remacemide (B146498) have been investigated in clinical trials for their potential in treating depression, neurodegenerative disorders, and seizures. drugz.fr

Furthermore, the this compound framework has been utilized by clandestine chemists to create new psychoactive substances (NPS). Compounds like diphenidine and methoxphenidine (MXP) emerged as research chemicals and are structurally derived from the this compound core. drugz.fr These transformations typically involve modifications to the phenyl rings or the amine group, such as the introduction of substituents or the incorporation of the nitrogen atom into a piperidine (B6355638) ring. The synthesis of these novel derivatives highlights the versatility of the this compound structure as a starting point for creating diverse and pharmacologically active molecules. drugz.fr

| Derivative | Application/Significance |

| Lanicemine | Investigated in clinical trials for depression. |

| Remacemide | Investigated for use in seizure and neurodegenerative disorders. |

| Diphenidine | Emerged as a dissociative new psychoactive substance (NPS). |

| Methoxphenidine (MXP) | Another 1,2-diarylethylamine derivative sold as a research chemical. |

One-Pot Aminobenzylation of Aldehydes with Toluenes

A significant advancement in the synthesis of 1,2-diarylethylamine derivatives is the one-pot aminobenzylation of aldehydes using toluene (B28343) and its derivatives as inexpensive feedstocks. d-nb.infobohrium.comresearchgate.net This method provides a rapid and efficient route to a diverse array of these valuable compounds, which are important building blocks in pharmaceuticals and natural products. d-nb.inforesearchgate.netorganic-chemistry.org

The reaction involves combining an aldehyde, a toluene derivative, and sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), with a cesium trifluoroacetate (B77799) (Cs(O2CCF3)) additive. d-nb.infobohrium.comresearchgate.net This process facilitates a tandem C-C and C-N bond-forming reaction, yielding a variety of this compound derivatives in moderate to excellent yields, typically ranging from 56% to 98%. d-nb.infobohrium.comresearchgate.net

The proposed reaction mechanism begins with the reaction of NaN(SiMe3)2 with the aldehyde to form an N-(trimethylsilyl)imine intermediate through an aza-Peterson olefination. researchgate.net Concurrently, the combination of NaN(SiMe3)2 and the cesium salt facilitates the deprotonation of the toluene derivative at the benzylic position. d-nb.infobohrium.comresearchgate.net This is thought to be aided by cation-π interactions between the arene and the alkali metal cation, which increases the acidity of the benzylic protons. d-nb.infobohrium.comresearchgate.net The resulting benzylic organometallic species then attacks the in situ generated imine, leading to the formation of the 1,2-diarylethylamine product after workup. researchgate.net

A related catalytic system using a metal bis(trimethylsilyl)amide (M=Li or Na) in combination with cesium carbonate (Cs2CO3) has also been developed. organic-chemistry.orgnih.gov This system can achieve high yields with only catalytic amounts of the base and cesium salt, enhancing the practicality of the method. organic-chemistry.org Optimization has shown that NaN(SiMe3)2 with 5 mol% of Cs2CO3 can achieve up to a 93% assay yield. organic-chemistry.org

The scope of this reaction is broad, tolerating a wide range of functional groups on both the aldehyde and the toluene components. researchgate.netorganic-chemistry.orgnih.gov

Table 1: Scope of the Aminobenzylation Reaction with Various Aldehydes and Toluene

| Entry | Aldehyde Substituent | Product | Yield (%) |

| 1 | 4-t-Bu | 3ba | 88 |

| 2 | 4-Me | 3ca | 70 |

| 3 | 4-OMe | 3da | 81 |

| 4 | 4-NMe2 | 3ea | 81 |

| 5 | 3-OMe | 3fa | 90 |

| 6 | 2-OMe | 3ga | 98 |

| 7 | 2-SMe | 3ha | 83 |

| 8 | 4-Br | 3ia | 95 |

| 9 | 2-Cl | 3ja | 98 |

| 10 | 1-Naphthyl | 3ka | 92 |

| 11 | 2-Naphthyl | 3la | 94 |

| 12 | 4-CN | 3ma | 70 |

This table presents data adapted from research on the one-pot aminobenzylation of aldehydes with toluene, showing the versatility of the reaction with various substituted benzaldehydes. researchgate.net

Table 2: Scope of the Aminobenzylation Reaction with Benzaldehyde and Various Toluenes

| Entry | Toluene Derivative | Product | Yield (%) |

| 1 | 4-iPr-Toluene | 3ab | 78 |

| 2 | 4-OMe-Toluene | 3ac | 66 |

| 3 | 2-OMe-Toluene | 3ad | 77 |

| 4 | 2-Br-Toluene | 3ag | 81 |

| 5 | Mesitylene | 3ak | 96 |

| 6 | 1-Methylnaphthalene | 3al | 88 |

This table illustrates the reaction's compatibility with different toluene derivatives when reacted with benzaldehyde. d-nb.inforesearchgate.net

Nucleophilic Substitution (SN2) Reactions in Ligand Preparation (e.g., for NHC Proligands)

This compound serves as a crucial chiral backbone in the synthesis of specialized ligands, such as N-Heterocyclic Carbene (NHC) proligands. acs.org The preparation of these proligands can be effectively achieved through bimolecular nucleophilic substitution (SN2) reactions. acs.orgnih.gov

An SN2 reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic center and displaces a leaving group in a single, concerted step. organic-chemistry.orgucsd.edu This mechanism involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. ucsd.edu A key characteristic of the SN2 reaction is the inversion of stereochemical configuration at the electrophilic carbon, often referred to as Walden inversion. organic-chemistry.orgucsd.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular". youtube.com

In the context of NHC proligand synthesis, a chiral sulfamidate derived from (S,S)-1,2-diphenylethylamine can be used as the electrophile. A simple SN2 reaction between this sulfamidate and a nucleophile like N-methylimidazole allows for the high-yield preparation of an enantiopure proligand. acs.org This resulting imidazolium (B1220033) salt, specifically (S,S)-H2NCHPhCHPh-NC3H3N-CH3, is the direct precursor to the NHC ligand. acs.org

Deprotonation of this proligand with a strong base, such as lithium or potassium bis(trimethylsilyl)amide, generates the free N-Heterocyclic Carbene. acs.orgscripps.edu This chiral NHC ligand, which incorporates the this compound framework, can then be coordinated to various transition metals like silver(I), ruthenium(II), iridium(I), and nickel(II) to form asymmetric metal complexes. acs.org These complexes have potential applications in asymmetric catalysis, for instance, in the hydrogenation of ketones, although initial studies with a ruthenium complex showed moderate activity but no enantioselectivity. acs.org

Chemical Reactivity and Derivatization of 1,2 Diphenylethylamine

Functional Group Transformations of the Amine Moiety

The primary amino group (—NH₂) is the most reactive site in the 1,2-diphenylethylamine molecule, enabling various transformations including oxidation, N-alkylation via reduction or substitution, and other modifications.

The oxidation of primary amines such as this compound provides a direct route to imines and nitriles. This transformation typically proceeds in a two-stage process where the amine is first dehydrogenated to an imine intermediate. This imine can either be the final product or undergo further oxidation to yield the corresponding nitrile.

Catalytic systems are often employed to facilitate this transformation under mild conditions. A prominent method involves the use of stable nitroxyl radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), often in conjunction with a co-oxidant. In these systems, the nitroxyl radical is oxidized to the active oxoammonium ion, which serves as the primary oxidant for the amine. The reaction pathway can be tuned to favor either the imine or the nitrile depending on the reaction conditions and the specific catalyst system used. For instance, anhydrous conditions typically favor the formation of nitriles.

While specific studies detailing the oxidation of this compound are not prevalent, its structure, featuring a primary amine adjacent to a benzylic position, makes it a suitable substrate for established amine oxidation protocols. The general mechanism involves the initial formation of a 1,2-diphenylethan-1-imine, which can then be subjected to a second dehydrogenation step to yield phenyl(phenylmethyl)methanenitrile.

| Catalyst System | Typical Oxidant/Co-oxidant | Primary Product(s) | Key Features |

|---|---|---|---|

| TEMPO and its derivatives (e.g., ketoABNO) | NaOCl, Oxone, O₂ (with a metal co-catalyst) | Imines, Nitriles | Metal-free or metal-catalyzed options; reaction can be selective. |

| Copper/Nitroxyl Systems | Molecular Oxygen (O₂) | Imines or Nitriles | Utilizes a green oxidant (air); selectivity can be tuned by the choice of nitroxyl radical. |

| Ruthenium-based Catalysts | Molecular Oxygen (O₂) | Imines, Nitriles | Efficient heterogeneous catalysis for various amine types. |

| Electrochemical Oxidation | Anodic Oxidation (Mediated or Direct) | Imines, Nitriles | Avoids chemical oxidants; can be mediated by species like TEMPO. |

While the primary amine group itself is in a reduced state, it can be converted to secondary or tertiary amines through processes that involve a reduction step. The most significant of these is reductive amination (also known as reductive alkylation) wikipedia.orgmasterorganicchemistry.com. This powerful method allows for the formation of C-N bonds by reacting the primary amine with an aldehyde or a ketone organic-chemistry.org.

The reaction proceeds in two main stages within a single pot:

Imine Formation : this compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a substituted imine (a Schiff base). This step is typically catalyzed by mild acid masterorganicchemistry.comlibretexts.org.

Reduction : The resulting C=N double bond of the imine is then reduced to a C-N single bond. This is accomplished by a reducing agent present in the reaction mixture.

A key aspect of successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Mild hydride reagents are ideal for this purpose. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are less reactive towards aldehydes and ketones at the mildly acidic pH required for imine formation, but readily reduce the protonated iminium ion intermediate masterorganicchemistry.comyoutube.com. This selectivity prevents the wasteful reduction of the starting carbonyl compound to an alcohol masterorganicchemistry.com.

By reacting this compound with different aldehydes or ketones, a wide array of N-substituted secondary amines can be synthesized. For example, reaction with acetaldehyde followed by reduction would yield N-ethyl-1,2-diphenylethylamine.

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to participate in nucleophilic substitution reactions. A primary application of this reactivity is N-alkylation, where the amine displaces a leaving group from an alkyl halide or a similar electrophile.

While the reaction with a simple alkyl halide can lead to over-alkylation (producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts), the reaction can be controlled. A synthetically valuable application of this reactivity is the formation of heterocyclic structures using di-electrophiles.

A notable example is the synthesis of diphenidine (1-(1,2-diphenylethyl)piperidine). In this synthesis, this compound is treated with 1,5-dibromopentane. The reaction proceeds via a double nucleophilic substitution, where the amine nitrogen first displaces one bromide ion to form an intermediate N-alkylated amine. This intermediate then undergoes an intramolecular cyclization, where the newly formed secondary amine attacks the remaining carbon-bromine bond to form the six-membered piperidine (B6355638) ring. A base is typically added to neutralize the HBr generated during the reaction.

Rearrangement Reactions Involving this compound Structures

The this compound framework can be induced to undergo molecular rearrangements, particularly when the amine functionality is appropriately modified.

The Neber rearrangement is a classic organic reaction that converts a ketoxime derivative into an α-amino ketone wikipedia.orgslideshare.net. A variation of this reaction can be initiated from an N,N-dichloroamine. In this specific case, this compound is first converted to N,N-dichloro-1,2-diphenylethylamine by treatment with a chlorinating agent, such as sodium hypochlorite or t-butyl hypochlorite nih.gov.

The subsequent base-promoted rearrangement of N,N-dichloro-1,2-diphenylethylamine yields desylamine (2-amino-1,2-diphenylethan-1-one). The mechanism proceeds through several key steps analogous to the traditional Neber rearrangement researchgate.net:

Deprotonation : A strong base (e.g., an alkoxide) abstracts a benzylic proton from the carbon atom adjacent to the dichlorinated nitrogen. This proton is acidic due to the inductive effect of the NCl₂ group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring.

Intramolecular Nucleophilic Substitution : The resulting carbanion acts as a nucleophile, attacking the nitrogen atom and displacing one of the chloride ions. This step forms a highly strained, three-membered heterocyclic intermediate known as an azirine (specifically, a 2,3-diphenyl-2H-azirine).

Hydrolysis : The azirine intermediate is unstable and is subsequently hydrolyzed upon aqueous workup. Water attacks the C=N bond of the azirine, leading to the opening of the ring. Tautomerization and proton transfers then occur, ultimately yielding the final α-amino ketone product, desylamine.

Synthesis of Advanced Derivatives for Targeted Research

This compound serves as a crucial starting material for the synthesis of a variety of advanced derivatives, particularly those investigated for their activity in the central nervous system wikipedia.org. Many of these compounds are N-substituted analogs synthesized using the reactions described in Section 3.1, and they are often explored as ligands for various receptors. A primary area of focus has been the development of N-methyl-D-aspartate (NMDA) receptor antagonists.

Notable derivatives include:

Diphenidine (1-(1,2-diphenylethyl)piperidine) : As described previously, this derivative is synthesized via N-alkylation of this compound with 1,5-dibromopentane. It has been identified as a potent NMDA receptor antagonist.

Ephenidine (N-ethyl-1,2-diphenylethylamine) : This secondary amine can be synthesized via reductive amination of this compound with acetaldehyde or by direct N-alkylation with an ethyl halide. It also functions as an NMDA receptor antagonist.

NPDPA (N-isopropyl-1,2-diphenylethylamine) : Prepared similarly via reductive amination with acetone, this derivative is another member of the 1,2-diarylethylamine class of NMDA receptor antagonists.

Research in this area often involves the synthesis and evaluation of enantiomerically pure compounds. Since this compound is chiral, it can be resolved into its (R)- and (S)-enantiomers. These pure enantiomers are then used as precursors to synthesize stereochemically defined derivatives. This approach is critical for studying structure-activity relationships (SAR) and understanding the specific interactions between the ligand and its biological target, such as the pharmacophore of the NMDA receptor ion channel.

| Derivative Name | Structure | Synthetic Precursor(s) | Primary Research Target/Activity |

|---|---|---|---|

| Diphenidine | 1-(1,2-Diphenylethyl)piperidine | This compound + 1,5-Dibromopentane | NMDA Receptor Antagonist |

| Ephenidine | N-Ethyl-1,2-diphenylethylamine | This compound + Acetaldehyde | NMDA Receptor Antagonist |

| NPDPA | N-Isopropyl-1,2-diphenylethylamine | This compound + Acetone | NMDA Receptor Antagonist |

N-Substituted 1,2-Diphenylethylamines (e.g., N-methyl-, N-ethyl-, N-isopropyl- derivatives)

The primary amine of this compound is readily derivatized through various alkylation methods to yield N-substituted analogues. These modifications significantly influence the compound's physicochemical properties. Common synthetic routes include reductive amination or the Leuckart reaction. orgsyn.org

N-methyl-1,2-diphenylethylamine: This derivative can be synthesized by reacting this compound with a methylating agent. An alternative preparation involves the reaction of deoxybenzoin (B349326) with methylammonium formate (B1220265), although this method has been reported to result in low yields. orgsyn.org A more efficient synthesis involves the reduction of N-carboethoxy-1,2-diphenylethylamine using a reducing agent like lithium aluminum hydride. prepchem.com

N-ethyl-1,2-diphenylethylamine (NEDPA): Also known as ephenidine, this compound has been identified as a designer drug. researchgate.netwikipedia.orgcaymanchem.com Its synthesis and metabolism have been studied to aid in its forensic identification. nih.govd-nb.info

N-isopropyl-1,2-diphenylethylamine (NPDPA): Similar to the N-ethyl derivative, N-isopropyl-1,2-diphenylethylamine has been identified in forensic contexts. researchgate.netnih.govwikipedia.org Metabolic studies in rats have been conducted to identify key metabolic pathways, including N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation. nih.govcaymanchem.com

The 1,2-diarylethylamine class, including these N-substituted derivatives, has been noted for its diverse pharmacological properties. researchgate.net

| Derivative Name | Common Abbreviation | Synthesis Note |

| N-methyl-1,2-diphenylethylamine | - | Can be synthesized via reduction of an N-carboethoxy precursor. prepchem.com |

| N-ethyl-1,2-diphenylethylamine | NEDPA, Ephenidine | Studied in the context of designer drugs. researchgate.netwikipedia.org |

| N-isopropyl-1,2-diphenylethylamine | NPDPA, Isophenidine | Metabolic pathways have been elucidated in rats. nih.govcaymanchem.com |

Cyclic Amine Analogues (e.g., 1-(1,2-Diphenylethyl)piperidine)

Incorporating the nitrogen atom of this compound into a cyclic structure yields another important class of derivatives. These analogues are typically synthesized by reacting this compound or a related precursor with an appropriate dialkylating agent.

1-(1,2-Diphenylethyl)piperidine (Diphenidine): This compound is a prominent example of a cyclic amine analogue. researchgate.netnih.gov Its synthesis involves the reaction of this compound with 1,5-dibromopentane. researchgate.net Diphenidine has been studied as an NMDA receptor antagonist. researchgate.netecddrepository.org

1-(1,2-Diphenylethyl)pyrrolidine: The corresponding pyrrolidine analogue has also been synthesized and characterized for comparative studies. researchgate.netnih.gov The differentiation between piperidine and pyrrolidine analogues, as well as their structural isomers, can be achieved using mass spectrometry techniques, which reveal distinct fragmentation patterns. nih.gov

1-Substituted-4-(1,2-diphenylethyl)piperazines: A series of piperazine derivatives have been synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis can be achieved through the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with ammonia or primary amines. nih.gov An alternative route involves the reaction of this compound with N-substituted 2,2'-dichlorodiethylamine. nih.gov The opioid analgesic drug MT-45 is a notable example from this chemical class. wikipedia.org

| Cyclic Moiety | Compound Name | Synthetic Precursors |

| Piperidine | 1-(1,2-Diphenylethyl)piperidine (Diphenidine) | This compound and 1,5-dibromopentane researchgate.net |

| Pyrrolidine | 1-(1,2-Diphenylethyl)pyrrolidine | This compound and 1,4-dibromobutane |

| Piperazine | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) | This compound and N-cyclohexyl-2,2'-dichlorodiethylamine nih.govwikipedia.org |

Diarylethylamine and Dicyclohexyl Analogues

Modification of the aromatic rings of this compound provides a route to further analogues. This includes the substitution of the phenyl rings with other aryl groups or their complete reduction to cyclohexyl rings. These structural changes are pursued to investigate structure-activity relationships. researchgate.net

Diarylethylamine Analogues: The term "1,2-diarylethylamines" broadly encompasses compounds where one or both phenyl rings are substituted or replaced. wikipedia.orgnih.gov For example, methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) is an analogue of diphenidine where one phenyl ring is replaced by a 2-methoxyphenyl group. researchgate.netresearchgate.net These compounds are often investigated for their NMDA receptor antagonist activity. nih.govplos.org

Dicyclohexyl Analogues: The catalytic hydrogenation of the phenyl rings in this compound derivatives leads to the corresponding dicyclohexyl analogues. The synthesis of dicyclohexyl analogues of this compound has been described and their affinity for the NMDA receptor has been evaluated. researchgate.net The synthesis can start from (R,R)-1,2-dicyclohexylethane-1,2-diol, which is converted through several steps involving a Mitsunobu reaction to introduce the azide group, followed by reduction to the primary amine. researchgate.net

| Analogue Type | Example Compound | Key Structural Feature |

| Diarylethylamine | Methoxphenidine | One phenyl ring is replaced by a 2-methoxyphenyl group. researchgate.net |

| Dicyclohexyl | 1,2-Dicyclohexylethylamine | Both phenyl rings are reduced to cyclohexyl rings. researchgate.net |

Cyclization to 2-Aryl-substituted Indoline Derivatives via Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of aryl amines from aryl halides and amines. In the context of this compound, this methodology can be applied intramolecularly to construct heterocyclic systems like indolines.

To achieve this cyclization, a suitably substituted this compound precursor is required. Specifically, one of the phenyl rings must bear a leaving group, such as a halide (e.g., Br, Cl), at the ortho position relative to the ethylamine substituent.

The proposed reaction mechanism involves the following key steps: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl-halide bond of the precursor.

Amine Coordination and Deprotonation: The nitrogen atom of the ethylamine side chain coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the indoline ring and regenerates the Pd(0) catalyst.

This intramolecular cyclization results in the formation of a 2-aryl-substituted indoline, where the second phenyl group from the original this compound structure remains as a substituent at the 2-position of the newly formed indoline ring. The Buchwald-Hartwig amination is well-suited for such transformations, offering good functional group tolerance and applicability to complex molecules, including unprotected halotryptophans and natural products. rsc.org While the direct application to a 2-halo-1,2-diphenylethylamine is a specific application, the general utility of the reaction for creating N-fused indolines and related heterocycles is well-established. researchgate.netacs.org

Applications in Asymmetric Catalysis and Ligand Design

Development of Chiral Ligands Derived from 1,2-Diphenylethylamine

Chiral phosphine (B1218219) ligands are pivotal in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metal centers. The derivatization of this compound has led to the synthesis of effective aminophosphine (B1255530) ligands. One such example is (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethylamine. strem.comsigmaaldrich.com These types of ligands create a chiral environment around the metal center, which can induce high enantioselectivity in catalytic reactions. The development of such phosphine ligands, often in combination with other coordinating groups, has been a significant area of research in asymmetric catalysis. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. york.ac.uk A notable example derived from this compound is the enantiopure NHC-CHPh-CHPh-NH₂ ligand known as "kaibene". acs.orgfigshare.com This ligand is part of a family of asymmetric NHC ligands that have been functionalized with (S,S)-1,2-diphenylethylamine. acs.orgfigshare.comamanote.commindat.org

The synthesis of enantiopure NHC-amine donor ligands like "kaibene" has been achieved through a straightforward synthetic route. acs.orgfigshare.com The proligand, (S,S)-H₂NCHPhCHPh-NC₃H₃N-CH₃, can be prepared in high yield via a simple Sₙ2 reaction between N-methylimidazole and a chiral sulfamidate. acs.orgfigshare.com The subsequent reaction of this proligand with a strong base, such as lithium or potassium bis(trimethylsilyl)amide, yields the corresponding NHC-CHPh-CHPh-NH₂ ligand, "kaibene". acs.orgfigshare.com This synthetic strategy allows for the creation of a new class of enantiopure ligands with potential applications in asymmetric catalysis. acs.orgfigshare.com

The "kaibene" ligand has been successfully coordinated with a variety of transition metals. acs.orgfigshare.com Silver(I) complexes, such as Ag(kaibene)₂X (where X = PF₆ or I) and a helical polymer [Ag(kaibene)]ₙ(PF₆)ₙ, can be prepared from silver(I) starting materials. acs.orgfigshare.com These silver complexes serve as effective transfer agents for the "kaibene" ligand to other transition metals. Through this method, "kaibene" has been successfully transferred to ruthenium(II), iridium(I), and nickel(II). acs.orgfigshare.com The coordination of these NHC-amine ligands to transition metals is a critical step in the development of new catalysts.

| Metal Center | Complex Type | Reference |

| Silver(I) | Ag(kaibene)₂X (X = PF₆, I) | acs.orgfigshare.com |

| Silver(I) | [Ag(kaibene)]ₙ(PF₆)ₙ | acs.orgfigshare.com |

| Ruthenium(II) | [Ru(p-cymene)(kaibene)(Cl)]PF₆ | acs.orgfigshare.com |

| Iridium(I) | Not specified | acs.orgfigshare.com |

| Nickel(II) | Not specified | acs.orgfigshare.com |

N-Heterocyclic Carbene (NHC) Ligands (e.g., "kaibene")

Catalytic Transformations Using this compound-Derived Ligands

The ruthenium complex [Ru(p-cymene)(kaibene)(Cl)]PF₆ has been investigated as a catalyst for the hydrogenation of acetophenone (B1666503). acs.orgfigshare.com In the presence of a base in tetrahydrofuran (B95107) (THF), the complex demonstrated moderate activity as a catalyst at 50 °C and 25 bar of H₂. acs.orgfigshare.com However, this particular catalytic system did not show any enantioselectivity in the hydrogenation of acetophenone. acs.orgfigshare.com Asymmetric hydrogenation of acetophenone and its derivatives is a widely studied reaction, and various ruthenium complexes with chiral ligands derived from 1,2-diphenylethylenediamine (a related structure) have shown excellent enantioselectivities. soton.ac.uknih.govliv.ac.uk

| Catalyst | Substrate | Conditions | Conversion | Enantioselectivity | Reference |

| [Ru(p-cymene)(kaibene)(Cl)]PF₆ | Acetophenone | 50 °C, 25 bar H₂, THF, base | Moderately active | None | acs.orgfigshare.com |

Other Asymmetric Reactions Facilitated by Chiral this compound Ligands

Beyond the more common applications, ligands derived from the this compound framework, and more extensively its close analog 1,2-diphenylethylenediamine (DPEN), have proven effective in a variety of other important asymmetric transformations. These reactions highlight the modularity and broad applicability of this chiral scaffold.

One notable area is in asymmetric cycloaddition reactions . For instance, bifunctional catalysts derived from (1R,2R)-DPEN have been utilized in the reaction of carbon dioxide with epoxides to produce cyclic carbonates. While salophen-H ligands based on this scaffold showed no catalytic effect, an Acen-H catalyst demonstrated high conversion (98.5%) and excellent selectivity (99%) in the cycloaddition of CO2 to epichlorohydrin (B41342) under optimized conditions. mdpi.com Furthermore, the ammonium (B1175870) salts of (1R,2R)-DPEN have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde, achieving high yields (up to 98%) and moderate to good endo enantiomeric excesses (up to 79% ee). mdpi.com

Another significant application is in asymmetric Michael additions . Chiral thiourea (B124793) organocatalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes. These reactions proceed under neutral conditions and tolerate a wide array of functional groups, affording the Michael adducts in good to excellent yields with high diastereoselectivities and enantioselectivities. mdpi.com For example, imidazoline (B1206853) derivatives of (1S,2S)-DPEN have been used to catalyze the Michael addition of β-ketoesters to trans-β-nitrostyrene, yielding products with high diastereoselectivity (>20:1) and enantioselectivity (up to 96% ee). mdpi.com

The versatility of the 1,2-diphenylethylenediamine scaffold is further demonstrated in its application to Mannich-type reactions . A benzothiadiazine derivative of (1R,2R)-DPEN has been used to catalyze the enantioselective addition of glyoxylate (B1226380) cyanohydrins to N-Boc-imines, producing the desired adducts in high yields (91%) and with good enantioselectivity (89% ee) for both diastereomers. mdpi.com

The following table summarizes the performance of 1,2-diphenylethylenediamine-derived catalysts in these varied asymmetric reactions.

Performance of 1,2-Diphenylethylenediamine-Derived Catalysts in Various Asymmetric Reactions

| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Cycloaddition (CO2 + Epoxide) | (1R,2R)-DPEN based Acen-H catalyst | Epichlorohydrin + CO2 | 98.5 (conversion) | Not Reported | Not Applicable |

| Diels-Alder | Ammonium salts of (1R,2R)-DPEN | Cyclopentadiene + (E)-crotonaldehyde | Up to 98 | Up to 79 (endo) | Not Reported |

| Michael Addition | Imidazoline derivatives of (1S,2S)-DPEN | β-ketoesters + trans-β-nitrostyrene | Up to 99 | Up to 96 | >20:1 |

| Mannich-type Reaction | Benzothiadiazine derivative of (1R,2R)-DPEN | Glyoxylate cyanohydrins + N-Boc-imines | 91 | 89 (for both diastereomers) | 2.1:1 |

Mechanistic Investigations in Asymmetric Catalysis

A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of asymmetric catalysts. For ligands derived from this compound, mechanistic studies have focused on elucidating the role of the ligand structure in determining stereochemical outcomes and reaction rates.

Role of Ligand Structure in Enantioselectivity and Turnover Rates

The enantioselectivity and turnover rates of catalysts derived from this compound are intricately linked to their three-dimensional structure. The chiral backbone provides a defined stereochemical environment around the metal center or the active site in organocatalysis, influencing the trajectory of the approaching substrate and favoring the formation of one enantiomer over the other.

Structure-activity relationship studies, while not extensively reported specifically for this compound in a wide range of reactions, are a cornerstone of catalyst development. For related systems, it is well-established that modifications to the ligand, such as the introduction of bulky substituents or electronically diverse groups on the phenyl rings or the nitrogen atom, can have a profound impact on both the enantioselectivity and the catalytic activity. These modifications can alter the steric hindrance around the active site, modulate the electronic properties of the catalyst, and influence the stability of the transition state.

The turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the efficiency of a catalyst. A high TON indicates that a single catalyst molecule can generate a large number of product molecules before becoming deactivated, which is economically and environmentally desirable. While specific TONs for a broad range of reactions catalyzed by this compound derivatives are not extensively compiled in the literature, the principles of catalyst stability and reactivity apply. Factors that influence turnover rates include the strength of the ligand-metal bond, the stability of the catalytic species under the reaction conditions, and the rate of the product-releasing step. For instance, in a highly efficient anionic Iridium catalyst for asymmetric hydrogenation, a remarkable turnover number of up to 13,425,000 was achieved for the reduction of acetophenone. nih.gov Such high efficiency underscores the importance of ligand design in achieving robust and long-lived catalysts.

Computational Studies on Reaction Mechanisms (e.g., "N-H" Effect)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate details of reaction mechanisms at the molecular level. mdpi.com These studies allow for the characterization of transition states, the calculation of activation energies, and the visualization of key intermolecular interactions that govern stereoselectivity. nih.govrsc.orgarxiv.org

A crucial aspect of many catalysts derived from this compound and its analogs is the presence of an N-H bond. This functional group can play a significant role in catalysis through hydrogen bonding interactions, often referred to as the "N-H effect." Hydrogen bonding can serve to activate the substrate, stabilize the transition state, and orient the reactants in a pre-organized assembly that leads to high enantioselectivity.

In the context of organocatalysis, for example, the N-H groups of a thiourea catalyst derived from 1,2-diphenylethylenediamine can form hydrogen bonds with the electrophile, enhancing its reactivity and positioning it for a stereoselective attack by the nucleophile. Computational studies on similar systems have demonstrated that the strength and geometry of these hydrogen bonds in the transition state are critical for achieving high levels of stereocontrol.

The following table presents a conceptual overview of how computational methods are applied to understand the role of ligand structure and the "N-H effect" in asymmetric catalysis.

Conceptual Application of Computational Studies in Asymmetric Catalysis

While explicit computational studies detailing the "N-H" effect for a broad range of reactions catalyzed by this compound-derived ligands are still an emerging area of research, the foundational principles of hydrogen bond-mediated catalysis are well-established and provide a strong basis for understanding their mechanism of action. Future computational investigations will undoubtedly continue to shed light on the subtle yet crucial interactions that govern the remarkable stereoselectivity observed with this class of chiral ligands.

Pharmacological Research and Mechanisms of Action of 1,2 Diphenylethylamine Derivatives

Interaction with Neurotransmitter Receptors and Molecular Targets

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism by Derivatives (e.g., Ephenidine, Diphenidine)

A significant number of 1,2-diphenylethylamine derivatives exhibit antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org Compounds such as diphenidine and ephenidine are known to act as NMDA receptor antagonists, which is believed to underpin their dissociative effects. who.intnih.gov Research indicates that these compounds bind to the PCP site within the NMDA receptor channel. nih.gov For instance, ephenidine has been shown to be a potent inhibitor of ³H-MK-801 binding, with a Ki value of 66 nM, indicating a strong affinity for this site. nih.govljmu.ac.uk Electrophysiological studies have further elucidated this mechanism, demonstrating that diphenidine blocks NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices, consistent with the action of an uncompetitive channel blocker. who.intnih.gov Similarly, ephenidine blocks NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a voltage-dependent manner and inhibits the induction of long-term potentiation (LTP). nih.govljmu.ac.uk The potency of these derivatives as NMDA receptor antagonists can vary, with one study reporting the following rank order of potency for inhibition of fEPSPs: MK-801 > PCP > diphenidine > 3-MXP > 2-MXP > ketamine > memantine. who.int

| Compound | Ki (nM) for [3H]-(+)-MK-801 Binding |

|---|---|

| Diphenidine | 39 |

| 2-Methoxydiphenidine (2-MXP) | 170 |

| Ephenidine | 66 |

| PCP | 96 |

| Ketamine | Data Not Available in Provided Text |

| (+)-MK-801 | Data Not Available in Provided Text |

The interaction of this compound derivatives with the NMDA receptor can be highly stereospecific. Studies have shown that the enantiomers of these compounds can have significantly different binding affinities. For example, the (S)-enantiomer of diphenidine has a 40-fold higher affinity for the NMDA receptor than the (R)-enantiomer. who.int Similarly, research on this compound (DPEA) and its piperidine (B6355638) analog revealed significant stereospecificity in their ability to inhibit [³H]MK-801 binding. meduniwien.ac.atresearchgate.net The (S)-enantiomer of 1-(1,2-diphenylethyl)piperidine was found to be a highly potent NMDA receptor channel blocker, being five times more potent than (S)-1,2-diphenylethylamine, with a comparable stereoselectivity factor of 49. meduniwien.ac.at This high degree of stereospecificity was not observed in all derivatives; for instance, the 1-methyl derivatives of DPEA, (S)- and (R)-1,2-diphenyl-2-propylamines, showed a much lower stereoselectivity factor of 10. meduniwien.ac.atresearchgate.net

| Compound Pair | Stereo-factor (Ratio of Affinities) |

|---|---|

| (S)-Diphenidine / (R)-Diphenidine | 40 |

| (S)-1,2-Diphenylethylamine / (R)-1,2-Diphenylethylamine | 43 |

| (S)-1-(1,2-Diphenylethyl)piperidine / (R)-1-(1,2-Diphenylethyl)piperidine | 49 |

| (S)-1,2-Diphenyl-2-propylamine / (R)-1,2-Diphenyl-2-propylamine | 10 |

The binding of some this compound-based NMDA receptor channel blockers can be influenced by allosteric modulators. nih.gov Research has demonstrated that certain blockers exhibit stereospecific sensitivity to the modulator spermine. meduniwien.ac.atresearchgate.netebi.ac.uk Allosteric modulators bind to a site on the receptor that is different from the agonist binding site and can either enhance or reduce the receptor's response to the agonist. nih.govmdpi.com The stereospecific sensitivity to spermine suggests that the conformation of the binding site for these channel blockers can be altered by the presence of the modulator, leading to different affinities for the different enantiomers. meduniwien.ac.atresearchgate.net

Neurotransmitter Reuptake Inhibition (e.g., Dopamine, Norepinephrine)

In addition to their effects on NMDA and opioid receptors, some this compound derivatives can inhibit the reuptake of monoamine neurotransmitters such as dopamine and norepinephrine. nih.govwikipedia.org Ephenidine, for instance, shows modest activity at dopamine and noradrenaline transporters, with Ki values of 379 nM and 841 nM, respectively. nih.govljmu.ac.uk Diphenidine also has a weak inhibitory effect on dopamine and norepinephrine reuptake. researchgate.net The inhibition of dopamine and norepinephrine reuptake can lead to increased levels of these neurotransmitters in the synapse, which can contribute to stimulant effects. nih.gov The structure-activity relationship for dopamine reuptake inhibition by phenethylamine derivatives has been studied, indicating that factors such as the nature of the aromatic group and the length of the alkyl group can influence inhibitory activity. nih.govresearchgate.net

| Transporter | Ki (nM) |

|---|---|

| Dopamine Transporter (DAT) | 379 |

| Norepinephrine Transporter (NET) | 841 |

In Vitro and In Vivo Pharmacological Studies Focusing on Mechanistic Aspects

A variety of in vitro and in vivo studies have been conducted to elucidate the mechanisms of action of this compound derivatives. In vitro studies, often utilizing techniques such as radioligand binding assays and electrophysiological recordings from brain slices, have been crucial in identifying and characterizing the interactions of these compounds with specific molecular targets. nih.govnih.gov For example, competitive radioligand binding studies with [³H]-MK-801 have been used to determine the binding affinities of diphenidine, ephenidine, and related compounds at the PCP site of the NMDA receptor. nih.govnih.gov Electrophysiological experiments on rat hippocampal slices have confirmed the NMDA receptor antagonist properties of these compounds by measuring their effects on fEPSPs and EPSCs. who.intnih.govnih.gov

In vivo studies in animal models have provided further insights into the pharmacological effects of these derivatives. For example, studies on lefetamine in human subjects helped to confirm its opioid partial agonist activity. nih.gov Animal studies have also been used to investigate the metabolism of these compounds, with research on diphenidine identifying hydroxylation as a key metabolic pathway. d-nb.info The use of both in vitro and in vivo models is essential for a comprehensive understanding of the pharmacology of this compound derivatives, from their molecular interactions to their systemic effects. researchgate.net

Modulation of Cellular Signaling Pathways

Research into the pharmacological effects of this compound and its derivatives has revealed significant interactions with key cellular signaling pathways, particularly within the central nervous system. A primary mechanism of action for this class of compounds is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory neurotransmission.

Derivatives of this compound have been identified as NMDA receptor antagonists. nih.gov These compounds, including diphenidine, ephenidine, and methoxyphenidine, act as blockers of the NMDA receptor channel. researchgate.netnih.gov This interaction is stereospecific, with different enantiomers of the same compound exhibiting varying degrees of potency. For example, studies on the enantiomers of this compound (DPEA) and 1-(1,2-diphenylethyl)piperidine have demonstrated stereospecificity factors ranging from 0.5 to 50 in their ability to inhibit the binding of [3H]MK-801, a well-known NMDA channel blocker, to rat brain membranes. researchgate.netnih.gov This suggests that the specific three-dimensional structure of these molecules is critical for their interaction with the NMDA receptor.

In addition to their effects on the NMDA receptor, phenethylamines, the broader class to which this compound belongs, are known to influence signal transduction at adrenergic, serotonergic, and dopaminergic receptors. nih.gov The mechanism for this is often through the inhibition of neurotransmitter reuptake. By blocking the reabsorption of neurotransmitters like dopamine and norepinephrine from the synaptic cleft, these compounds increase the concentration and duration of action of these signaling molecules at their respective receptors. questdiagnostics.com This modulation of monoaminergic systems is a key factor in the central nervous system stimulating effects of these compounds. nih.gov

The following table summarizes the affinity of selected this compound derivatives for the NMDA receptor, presented as their inhibitory constants (Ki) for [3H]MK-801 binding.

NMDA Receptor Affinities of this compound Derivatives

| Compound | Enantiomer | Ki (nM) for [3H]MK-801 Binding |

|---|---|---|

| This compound (DPEA) | (S) | Potent |

| This compound (DPEA) | (R) | Less Potent |

| 1-(1,2-diphenylethyl)piperidine | (S) | Highly Potent |

| 1-(1,2-diphenylethyl)piperidine | (R) | Less Potent |

Investigation of Central Nervous System (CNS) Stimulating and Analgesic Mechanisms

The pharmacological profile of this compound derivatives is characterized by both central nervous system (CNS) stimulating and analgesic properties. nih.gov The CNS stimulating effects are largely attributed to their interaction with monoaminergic systems. By inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, these compounds lead to an accumulation of these signaling molecules in the synaptic cleft, resulting in enhanced stimulation of their respective receptors. questdiagnostics.com This mechanism is shared with other phenethylamine derivatives known for their stimulant properties. www.gov.uk

In addition to their stimulant effects, several this compound derivatives have demonstrated significant analgesic activity. d-nb.info For instance, a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been shown to possess potent analgesic properties, with some compounds exhibiting potency comparable to that of morphine. d-nb.info The analgesic effects of these compounds are believed to be mediated, at least in part, through interaction with the opioid system. In vitro studies have shown that lefetamine, a derivative of this compound, can displace opioid receptor agonists from their binding sites. nih.gov Furthermore, the analgesic effects of some of these compounds can be abolished by pretreatment with naloxone, an opioid receptor antagonist, providing further evidence for their opioid-like mechanism of action. nih.gov

The dual action of these compounds as both CNS stimulants and analgesics highlights their complex pharmacology and their ability to interact with multiple neurotransmitter systems.

Metabolism and Biotransformation Pathways of this compound Derivatives

The metabolism of this compound derivatives proceeds through well-defined Phase I and Phase II biotransformation reactions, primarily in the liver. These processes convert the parent compounds into more water-soluble metabolites, facilitating their excretion from the body.

Phase I Metabolic Reactions (e.g., N-oxidation, N-dealkylation, Hydroxylation of Aromatic Rings)

Phase I metabolism of this compound derivatives involves several key oxidative reactions. Studies on lefetamine and its N-ethyl and N-iso-propyl analogs (NEDPA and NPDPA) have identified the following major pathways:

N-dealkylation: This is a common metabolic route, leading to the removal of alkyl groups from the nitrogen atom. For example, NEDPA is metabolized to N-deethyl-NEDPA. nih.gov

Hydroxylation of Aromatic Rings: Hydroxyl groups are introduced onto the phenyl and/or benzyl (B1604629) rings of the molecule. This can occur as mono-hydroxylation or bis-hydroxylation. nih.gov

N-oxidation: This pathway has also been observed for some derivatives, resulting in the formation of N-oxide metabolites. researchgate.net

These reactions can also occur in combination, leading to the formation of metabolites that have undergone multiple transformations, such as N-dealkylation followed by hydroxylation. nih.gov

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Following Phase I reactions, the resulting metabolites, which now possess functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites. The primary Phase II pathways for this compound derivatives are:

Glucuronidation: Hydroxylated metabolites are conjugated with glucuronic acid. nih.gov

Sulfation: Sulfate groups are added to the hydroxylated metabolites. nih.gov

Methylation: In cases where bis-hydroxylation of a benzyl ring occurs, one of the resulting hydroxyl groups can be methylated. nih.gov

The following table provides a summary of the observed metabolic pathways for derivatives of this compound.

Metabolic Pathways of this compound Derivatives

| Metabolic Phase | Reaction Type | Observed in Derivatives |

|---|---|---|

| Phase I | N-dealkylation | NEDPA, NPDPA, Lefetamine |

| Phase I | Mono-hydroxylation (Aromatic) | NEDPA, NPDPA, Lefetamine |

| Phase I | Bis-hydroxylation (Aromatic) | NEDPA, NPDPA, Lefetamine |

| Phase I | N-oxidation | Lefetamine |

| Phase II | Glucuronidation | NEDPA, NPDPA, Lefetamine |

| Phase II | Sulfation | NEDPA, NPDPA, Lefetamine |

| Phase II | Methylation (of di-hydroxy metabolites) | NEDPA, NPDPA |

Enzyme Systems Involved in Metabolism (e.g., Studies with Human Liver Preparations)

The metabolic transformations of this compound derivatives are catalyzed by specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions. Studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the involvement of several specific isozymes in the initial metabolic steps of these compounds.

The key CYP enzymes responsible for the metabolism of lefetamine and its derivatives include:

CYP1A2

CYP2B6

CYP2C9

CYP2C19

CYP2D6

CYP3A4

The initial metabolites identified in studies with rat urine have been largely confirmed in experiments using human liver preparations, indicating a similar metabolic profile across species. researchgate.net

Toxicokinetic Parameters of Metabolites

While the metabolic pathways of this compound derivatives have been well-characterized, specific toxicokinetic parameters for the individual metabolites, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), are not extensively reported in the available scientific literature.

Studies on the detectability of these compounds in urine have shown that often only the metabolites are detectable after administration of the parent drug. nih.gov For example, after a dose of NEDPA or NPDPA, the parent compounds were not detected in rat urine, but their metabolites, such as N-deethyl-NEDPA, hydroxy-NEDPA, and N-de-iso-propyl-NPDPA, were identified. nih.gov This suggests that the parent drugs are rapidly and extensively metabolized. It has been assumed that the kinetics of the metabolites are similar to those of the parent compounds, but quantitative data to confirm this is scarce. nih.gov

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating 1,2-Diphenylethylamine from impurities and for resolving its enantiomers to determine enantiomeric excess (ee). The choice of technique often depends on the specific requirements of the analysis, such as sample complexity and the desired level of precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly for determining enantiomeric excess. Chiral HPLC, employing a chiral stationary phase (CSP), is the most common approach. Polysaccharide-based CSPs, such as those from the DAICEL CHIRALPAK series (e.g., OD-H), have demonstrated effectiveness in separating the enantiomers of this compound and related compounds doi.org. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar alcohol such as 2-propanol, with the specific ratio adjusted to optimize separation doi.org. The determination of enantiomeric excess is a critical quality control parameter in asymmetric synthesis and for the evaluation of chiral drugs nih.govheraldopenaccess.us.

Table 1: Exemplary HPLC Conditions for Chiral Separation of Amines

| Parameter | Condition |

|---|---|

| Column | DAICEL CHIRALPAK OD-H |

| Mobile Phase | Hexane / 2-Propanol mixtures (e.g., 90/10 or 95/5 v/v) |

| Detection | UV or Fluorescence |

This table provides a generalized example of HPLC conditions that can be adapted for the chiral separation of primary amines like this compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. For chiral separations, a chiral stationary phase is required. The technique is highly sensitive and can be used for both qualitative and quantitative analysis umich.edursc.org. In many cases, derivatization of the amine group is performed to improve its chromatographic properties and thermal stability umich.edu. GC analysis can provide information on the purity of a sample and, with the appropriate setup, can also be used for enantiomeric excess determination nist.gov.

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the chiral separation of primary amines, a class of compounds that can be challenging to resolve using other methods wiley.comchromatographyonline.comresearchgate.net. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol (B129727) twistingmemoirs.com. This approach offers several advantages, including faster separations, reduced solvent consumption, and improved efficiency compared to HPLC chromatographyonline.comtwistingmemoirs.comchromatographytoday.com.

For the chiral resolution of primary amines, crown ether-based and cyclofructan-based chiral stationary phases have shown excellent performance wiley.comchromatographyonline.comresearchgate.net. For instance, a Crownpak® CR-I (+) column has been successfully used for the enantioseparation of various primary amines wiley.com. The addition of acidic or basic additives to the mobile phase can significantly influence the separation, and their selection is crucial for optimizing the resolution of basic compounds like this compound chromatographyonline.comnih.gov. SFC is increasingly becoming the preferred method for high-throughput chiral screening in the pharmaceutical industry due to its speed and efficiency chromatographyonline.comamericanpharmaceuticalreview.com.

Table 2: Comparison of Chromatographic Techniques for Chiral Amine Separation

| Technique | Stationary Phase Examples | Mobile Phase Additives | Key Advantages |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., CHIRALPAK) | Not always required | Well-established, versatile |

| GC | Chiral capillary columns | Derivatization often needed | High sensitivity, high resolution |

| SFC | Crown ether, Cyclofructan-based | Acidic or basic modifiers | Fast, "green," excellent for primary amines |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the number and types of hydrogen atoms in the molecule. The spectrum typically shows a complex pattern in the aromatic region corresponding to the two phenyl groups, and distinct signals for the methine (CH) and methylene (CH₂) protons of the ethylamine backbone. The chemical shifts and coupling constants of these signals can be used to confirm the connectivity of the atoms chegg.com.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment nih.govmeduniwien.ac.at.

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen atom is sensitive to its hybridization and substitution pattern wikipedia.org. For primary aliphatic amines, the ¹⁵N chemical shifts typically fall within a specific range, which can aid in the structural confirmation of this compound science-and-fun.deresearchgate.net.

Table 3: Typical NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic protons |

| ~4.1 | Methine proton (CH-NH₂) | |

| ~2.9-3.1 | Methylene protons (CH₂-Ph) | |

| ~1.5 | Amine protons (NH₂) | |

| ¹³C | ~125-145 | Aromatic carbons |

| ~50-60 | Methine carbon (CH-NH₂) | |

| ~40-50 | Methylene carbon (CH₂-Ph) |

| ¹⁵N | 0-60 (relative to NH₃) | Primary aliphatic amine |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

MS: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, confirming its identity nist.gov.

GC-MS: This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the identification of this compound and its derivatives in complex mixtures researchgate.netnih.gov. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that can be used for its unambiguous identification nist.gov.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the analysis of non-volatile compounds and for the identification of metabolites in biological samples nih.govnih.govfda.gov.tw. In studies of this compound and its analogues, LC-MS/MS has been instrumental in elucidating metabolic pathways, which can include N-dealkylation, hydroxylation, and conjugation reactions nih.govuni-saarland.de.

MALDI-Q-TOF: Matrix-Assisted Laser Desorption/Ionization Quadrupole Time-of-Flight mass spectrometry is a soft ionization technique that can be used for the analysis of small molecules, including primary amines nih.govnih.govresearchgate.net. While not as commonly reported for this compound as GC-MS or LC-MS, it offers high sensitivity and is particularly useful for analyzing samples that are difficult to ionize by other methods.

Table 4: Common Mass Spectrometry Techniques and Their Applications for this compound

| Technique | Ionization Method | Key Application |

|---|---|---|

| GC-MS | Electron Ionization (EI) | Identification of the parent compound and its volatile derivatives. |

| LC-MS/MS | Electrospray Ionization (ESI) | Identification of the parent compound and its metabolites in biological matrices. |

| MALDI-Q-TOF | MALDI | High-sensitivity analysis of the parent compound, potentially in complex mixtures. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of this compound, providing valuable information about its functional groups and molecular structure. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Analysis of the gas-phase IR spectrum of this compound reveals several key absorption regions that are characteristic of its structure. nist.gov

The primary amine (-NH2) group is a key feature. Its presence is typically confirmed by N-H stretching vibrations. The C-H bonds of the two phenyl groups and the ethyl chain also give rise to distinct stretching and bending vibrations. The aromatic rings are further identified by C=C stretching vibrations within the ring and C-H out-of-plane bending bands.